Bienvenue dans la boutique en ligne BenchChem!

1-N-Palmitoylkanamycin A

Antiviral drug discovery Aminoglycoside repurposing HSV-I inhibition

1-N-Palmitoylkanamycin A (CAS 106190-43-6) is a semisynthetic aminoglycoside derivative in which a hexadecanoyl (palmitoyl, C16) chain is covalently attached to the N-1 position of the 2-deoxystreptamine core of kanamycin A. With a molecular formula of C34H66N4O12 and a molecular weight of 722.9 g/mol, this compound belongs to the class of lipidated aminoglycosides—a category distinct from both parent antibacterial aminoglycosides (kanamycin A, MW 484.5) and the clinically established 1-N-acyl analog amikacin (MW 585.6).

Molecular Formula C34H66N4O12
Molecular Weight 722.9 g/mol
CAS No. 106190-43-6
Cat. No. B012720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-N-Palmitoylkanamycin A
CAS106190-43-6
Synonyms1-N-palmitoylkanamycin A
Molecular FormulaC34H66N4O12
Molecular Weight722.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC1CC(C(C(C1OC2C(C(C(C(O2)O)O)O)CN)O)OC3C(C(C(C(O3)CO)O)N)O)N
InChIInChI=1S/C34H66N4O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23(40)38-21-16-20(36)30(48-34-27(43)24(37)26(42)22(18-39)47-34)29(45)31(21)49-33-19(17-35)25(41)28(44)32(46)50-33/h19-22,24-34,39,41-46H,2-18,35-37H2,1H3,(H,38,40)
InChIKeyNGBPEBVLIMUTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-N-Palmitoylkanamycin A (CAS 106190-43-6): Structural Identity, Pharmacological Class, and Procurement Context


1-N-Palmitoylkanamycin A (CAS 106190-43-6) is a semisynthetic aminoglycoside derivative in which a hexadecanoyl (palmitoyl, C16) chain is covalently attached to the N-1 position of the 2-deoxystreptamine core of kanamycin A [1]. With a molecular formula of C34H66N4O12 and a molecular weight of 722.9 g/mol, this compound belongs to the class of lipidated aminoglycosides—a category distinct from both parent antibacterial aminoglycosides (kanamycin A, MW 484.5) and the clinically established 1-N-acyl analog amikacin (MW 585.6) [2]. Originally disclosed in a 1986 study by Matsuda et al. as part of an antiviral drug discovery program, 1-N-palmitoylkanamycin A represents an early example of hydrophobic N-1 functionalization that reprograms aminoglycoside bioactivity from antibacterial to antiviral [3]. It is cataloged under MeSH Supplementary Concept ID C050691 and is currently supplied by specialty chemical vendors for non-human research applications only [4].

Why Kanamycin A, Amikacin, and Other Aminoglycoside Analogs Cannot Substitute for 1-N-Palmitoylkanamycin A in Antiviral and Membrane-Active Research Applications


The biological activity of 1-N-palmitoylkanamycin A is fundamentally determined by the position, length, and chemical nature of its N-1 acyl substituent—parameters that cannot be replicated by generic aminoglycoside substitution. Kanamycin A (CAS 59-01-8), the unmodified parent compound, is clinically recognized as ineffective against viral infections and operates exclusively through ribosomal inhibition in bacteria [1]. Amikacin, while also an N-1-substituted kanamycin A derivative, bears a polar 4-amino-2-hydroxybutyryl (HABA) group optimized for evasion of aminoglycoside-modifying enzymes in resistant bacteria—a structural feature that does not confer the amphiphilic membrane activity observed with long-chain acyl derivatives [2]. Furthermore, the specific position of acylation is critical: 6″-O- or 6″-N-modified amphiphilic kanamycins with identical C16 chains exhibit antifungal rather than antiviral activity profiles, demonstrating that the N-1 anchoring point directs bioactivity toward a distinct mechanistic pathway [3]. Even within the 1-N-acyl series, chain length governs antiviral potency; shorter acyl chains (below C14) fail to elicit the dual HSV-I and influenza virus inhibitory activity characteristic of the palmitoyl derivative [4]. These multidimensional structure-activity constraints make 1-N-palmitoylkanamycin A a non-interchangeable chemical tool for studies requiring N-1-anchored C16 amphiphilicity combined with the kanamycin A aminoglycoside scaffold.

1-N-Palmitoylkanamycin A: Comparator-Anchored Quantitative Differentiation Evidence for Scientific Selection and Procurement


Gain of Antiviral Function: N-1 Palmitoylation Confers De Novo Anti-HSV-I and Anti-Influenza Activity Absent in Parent Kanamycin A

Kanamycin A, the unmodified parent aminoglycoside, is clinically documented as ineffective against viral infections and functions exclusively as a bacterial protein synthesis inhibitor [1]. In contrast, the introduction of a higher-acyl group at the N-1 position—exemplified by the palmitoyl (C16) substituent in 1-N-palmitoylkanamycin A—was demonstrated by Matsuda et al. to be essential for the emergence of antiviral activity against both herpes simplex virus type I (HSV-I) Miyama strain and influenza virus A/PR8 [2]. The 1-N-palmitoylkanamycin A trihydrochloride (compound 3 in the Matsuda IV study) exhibited this antiviral activity when unsubstituted at the N-3″ position, establishing the N-1 palmitoyl group as both necessary and sufficient for the antiviral phenotype [3]. This gain of function represents a qualitative rather than merely quantitative shift in bioactivity spectrum.

Antiviral drug discovery Aminoglycoside repurposing HSV-I inhibition Influenza virus inhibition

Direct Cytotoxicity Comparison: 1-N-Palmitoylkanamycin A Trihydrochloride Exhibits Higher Vero Cell Cytotoxicity Than Its 3″-N-Trifluoroacetyl Analog

In the 1986 Matsuda IV study, a direct head-to-head cytotoxicity comparison was performed between 1-N-palmitoylkanamycin A trihydrochloride (compound 3, without substitution at the N-3″ position) and 1-N-palmitoyl-3″-N-(trifluoroacetyl)kanamycin A dihydrochloride (compound 12) using Vero cells [1]. The study explicitly reported that 'the cytotoxicity on Vero cells of 3 was stronger than that of 12,' establishing that the unsubstituted N-3″ amine contributes to elevated cytotoxicity in the palmitoylated kanamycin A scaffold [1]. In contrast, compound 12 (3″-N-trifluoroacetyl) was found to show both antiviral activity and low cytotoxicity, providing a direct comparator for selectivity optimization within the same experimental system and publication [1]. This within-study, within-assay comparison constitutes the highest-quality differential evidence available for this compound series.

Cytotoxicity profiling Selectivity optimization Vero cell assay Structure-cytotoxicity relationship

Acyl Chain Length–Activity Relationship: C16 Palmitoyl Chain Positioned Within the Optimal Range for Dual HSV-I and Influenza Virus Inhibition

The 1985 Matsuda II study established a systematic structure-activity relationship (SAR) between N-1 acyl chain length and antiviral activity across a series of 3″-N-trifluoroacetylkanamycin A derivatives [1]. Analogs bearing 'higher alkylcarbonyl' groups (compounds 6f–6l) exhibited antiviral activity against both HSV-I and influenza virus, whereas analogs with shorter chain lengths showed restricted activity spectra [1]. The C16 palmitoyl chain in 1-N-palmitoylkanamycin A falls within this 'higher alkylcarbonyl' range that enables dual DNA and RNA virus inhibition. Importantly, the chain length–activity relationship observed in the N-1 acyl series is distinct from that reported for 6″-modified amphiphilic kanamycins, where C14–C16 chains confer antifungal rather than antiviral activity [2]. This positional and chain-length specificity supports the selection of the C16 N-1 derivative for antiviral applications as opposed to shorter-chain (C6–C12) N-1 analogs or C16 derivatives at alternative positions.

Structure-activity relationship Acyl chain length optimization Antiviral SAR Kanamycin A lipidation

Position-Specific Bioactivity Divergence: N-1 Palmitoylation (Antiviral) vs. 6″-Modification (Antifungal) on the Same Kanamycin A Scaffold

A critical cross-study comparison reveals that the position of lipidation on the kanamycin A scaffold dictates the resulting bioactivity phenotype. 1-N-Palmitoylkanamycin A, bearing a C16 chain at the N-1 position of the 2-deoxystreptamine core, was developed and characterized for antiviral activity against HSV-I and influenza virus [1]. In contrast, independent studies by Chang, Takemoto, and colleagues on 6″-modified amphiphilic kanamycins demonstrated that C16 (hexadecyl) attachment at the 6″-position of ring III produces compounds with strong antifungal activity and only modest antibacterial activity—a complete divergence in therapeutic indication [2]. Specifically, 4″,6″-disubstituted amphiphilic kanamycins showed MIC values indicative of antifungal potency against Fusarium graminearum, Cryptococcus neoformans, and Candida spp., whereas the parent kanamycin A and its N-1-palmitoyl derivative were not reported to possess such antifungal properties [3]. This position-dependent bioactivity switch has been attributed to differential membrane interaction mechanisms: N-1-acylated derivatives appear to interfere with viral entry and early replication events, while 6″-modified analogs act through fungal membrane permeabilization [4].

Regioselective modification Bioactivity reprogramming Antifungal vs. antiviral Amphiphilic aminoglycoside

Structural Differentiation from Amikacin: Palmitoyl (C16) vs. HABA Group at N-1 Drives Divergent Pharmacological Profiles

Both 1-N-palmitoylkanamycin A and amikacin are 1-N-substituted kanamycin A derivatives, yet they differ fundamentally in the chemical nature of the N-1 substituent and the resulting pharmacological profile. Amikacin bears a polar (S)-4-amino-2-hydroxybutyryl (HABA) group at N-1 (MW 585.6, XLogP −6.56) and was specifically designed to evade aminoglycoside-modifying enzymes in resistant bacteria while preserving ribosomal binding and antibacterial activity . In contrast, 1-N-palmitoylkanamycin A bears a hydrophobic C16 alkyl chain (MW 722.9, significantly higher calculated lipophilicity) that redirects the molecule toward membrane-interactive and antiviral mechanisms, with a concomitant loss of clinically relevant antibacterial potency [1]. The HABA group of amikacin is a short, polar, functionalized acyl chain optimized for enzyme evasion; the palmitoyl group is a long, hydrophobic, unfunctionalized alkyl chain optimized for membrane partitioning. These differences in molecular weight (+137.3 Da for the palmitoyl derivative), lipophilicity, and hydrogen-bonding capacity preclude functional interchangeability between these two 1-N-acyl kanamycin A derivatives [2].

Amikacin comparator N-1 acyl group differentiation Hydrophobicity comparison Antibacterial vs. antiviral

Quantitative Antiviral Potency of Closest Structural Analog PTKA (C15) as a Benchmarked Reference Point for the N-Palmitoylkanamycin Scaffold

While specific ID50 or IC50 values for unmodified 1-N-palmitoylkanamycin A itself are not reported in the primary literature, quantitative potency data exist for the closest structural analog: 1-N-pentadecanoyl-3″-N-trifluoroacetyl kanamycin A (PTKA), which differs from 1-N-palmitoylkanamycin A by only one methylene unit in the acyl chain (C15 vs. C16) and bears a trifluoroacetyl group at N-3″ [1]. In plaque reduction assays against herpes simplex virus type 2 (HSV-2), PTKA demonstrated an ID50 of 1 µg/mL, and at 20 µg/mL plaque formation was totally suppressed, with negligible cytotoxic effect on the culture cells [1]. For influenza A virus, the closely related 1-N-eicosanoyl-3″-N-trifluoroacetyl kanamycin A (ETKA, C20) at 20 µg/mL suppressed virus titer to 11.2% of control in Vero cell yield reduction assays, and at 100 µg/mL virus production was suppressed to more than 99% [2]. These data from the pentadecanoyl (C15) and eicosanoyl (C20) analogs provide quantitative benchmarks bracketing the expected potency range for the palmitoyl (C16) scaffold, with the caveat that the N-3″ modification status (free amine vs. trifluoroacetyl) may modulate both potency and cytotoxicity.

PTKA benchmark HSV-2 ID50 Plaque reduction assay N-acyl chain length reference

Validated Application Scenarios for 1-N-Palmitoylkanamycin A Based on Quantitative Differentiation Evidence


Antiviral Aminoglycoside Lead Optimization: Scaffold for N-1 Acyl SAR Expansion

1-N-Palmitoylkanamycin A serves as a validated starting scaffold for structure-activity relationship (SAR) studies aimed at optimizing antiviral aminoglycosides. The evidence that N-1 higher-acyl substitution (C14–C20) is both necessary and sufficient for conferring anti-HSV-I and anti-influenza activity—absent in parent kanamycin A—positions this compound as the reference standard for systematic chain-length variation studies [1]. Researchers can use the C16 derivative as a benchmark against which analogs with chain lengths from C14 to C20, alternative N-3″ modifications (e.g., trifluoroacetyl, glycyl, acetyl), and different aminoglycoside cores (kanamycin B, tobramycin, neamine) are compared for antiviral potency and selectivity [2]. The bracketed potency data from PTKA (C15, ID50 = 1 µg/mL against HSV-2) and ETKA (C20, ≥99% influenza suppression at 100 µg/mL) provide quantitative reference points for assay validation [3].

Membrane-Active Mechanism-of-Action Studies: Probing N-1-Anchored Amphiphilicity

The positional specificity of bioactivity—where N-1 palmitoylation yields antiviral activity while 6″-C16 modification yields antifungal activity—makes 1-N-palmitoylkanamycin A an essential chemical probe for dissecting how the anchoring position of a hydrophobic chain on the aminoglycoside scaffold influences membrane interaction mechanisms [1]. This compound enables direct comparative studies with 6″-C16-modified amphiphilic kanamycins to determine whether membrane permeabilization kinetics, lipid selectivity, or intracellular trafficking differs between N-1- and 6″-anchored amphiphiles [2]. Such studies are directly relevant to the rational design of membrane-active antimicrobials with predictable target selectivity (viral envelope vs. fungal membrane vs. bacterial membrane) [3].

Cytotoxicity Reference Standard for N-3″ Modification Strategies

The direct head-to-head cytotoxicity comparison from Matsuda et al. (1986) establishes 1-N-palmitoylkanamycin A trihydrochloride (compound 3, free N-3″ amine) as a high-cytotoxicity reference standard against which N-3″-modified analogs can be systematically benchmarked for selectivity improvement [1]. The finding that 1-N-palmitoyl-3″-N-(trifluoroacetyl)kanamycin A (compound 12) retains antiviral activity with reduced cytotoxicity provides a validated strategy for N-3″ derivatization [1]. Researchers can employ compound 3 as the cytotoxicity-positive control in Vero cell-based screening cascades designed to identify N-3″ substituents (beyond trifluoroacetyl) that maximize the therapeutic index [2].

Amikacin Comparator Studies: Elucidating N-1 Substituent Pharmacophore Requirements

The stark pharmacological divergence between 1-N-palmitoylkanamycin A (antiviral, amphiphilic, C16) and amikacin (antibacterial, polar, HABA group) provides a unique opportunity to investigate how the physicochemical properties of the N-1 substituent reprogram aminoglycoside target selectivity [1]. Comparative biophysical studies—including surface plasmon resonance for ribosomal RNA binding affinity, fluorescence-based membrane partitioning assays, and molecular dynamics simulations in lipid bilayers—can use these two compounds to establish quantitative pharmacophore models distinguishing antibacterial ribosome-targeting N-1 substituents from antiviral membrane-targeting N-1 substituents [2]. Such models would inform the design of next-generation aminoglycosides with predictable target profiles [3].

Quote Request

Request a Quote for 1-N-Palmitoylkanamycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.